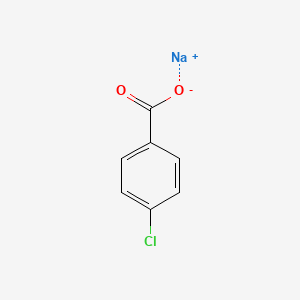
Sodium p-chlorobenzoate
Descripción general
Descripción
Sodium p-chlorobenzoate is the sodium salt of p-Chlorobenzoic acid . It is used as a preservative and may prove useful clinically to prevent and reverse the accumulation of toxic levels of acyl- and arylCoA esters . It is also used in the preparation method of antiviral active bagasse xylan cinnamate/m-chlorobenzoate .
Synthesis Analysis
This compound can be synthesized from methyl 4-chlorobenzoate and sodium trimethylsilanolate . The procedure involves heating these two compounds in dry toluene. Sodium 4-chlorobenzoate is isolated as a white solid with an 86% yield .Molecular Structure Analysis
The molecular formula of this compound is C7H4ClNaO2 . Its molecular weight is 178.55 g/mol .Chemical Reactions Analysis
This compound can react with various radicals in the atmosphere . For example, it can react with OH, NO3, and SO4 radicals in atmospheric water droplets . The reaction mechanism of these radicals with this compound has been studied .Physical And Chemical Properties Analysis
This compound has a molecular weight of 178.55 g/mol . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . Its exact mass is 177.9797513 g/mol .Aplicaciones Científicas De Investigación
1. Molar Volume Studies in Solvent Mixtures
Sodium p-chlorobenzoate has been studied for its apparent molar volumes in solvent mixtures. In a study by Li, Hu, & Lin (1999), densities of sodium chlorobenzoates (including the p-isomer) were measured in N, N-dimethylformamide (DMF)–water mixtures. The study provided insights into solute-solvent interactions and the effects of the solvent structure on sodium chlorobenzoates.
2. Chemical Nucleation in Polymer Systems
Another significant application involves the use of this compound in polymer systems. Legras et al. (1984) found that this compound acts as a crystallization promoter in systems like polyethylene terephthalate (PETP) and bisphenol-A-polycarbonate (PC). This process, termed 'chemical nucleation', involves a reaction between the salt and the polymer, enhancing the crystallization rate (Legras et al., 1984).
3. Solubility Enhancement in Hydrotrope Solutions
Studies have also explored the solubility of this compound in hydrotrope solutions. For instance, Phatak & Gaikar (1993) investigated the solubilities of sodium chlorobenzoates in solutions like sodium butyl monoglycol sulfate and sodium p-toluenesulfonate, providing valuable information on solute-solvent interactions and solution properties.
4. Lyotropic Systems and Micelle Formation
In lyotropic systems, this compound has been studied for its effects on micelle formation. Bain & Hyde (1971) examined solutions of this compound and hexadecyl trimethyl ammonium bromide, finding that the properties of these micellar systems can be significantly influenced by the presence of this compound (Bain & Hyde, 1971).
Mecanismo De Acción
Sodium 4-chlorobenzoate, also known as Sodium p-chlorobenzoate, is a chemical compound with the molecular formula C7H4ClNaO2 . This article will delve into the mechanism of action of Sodium 4-chlorobenzoate, discussing its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It’s known that benzoic acid derivatives can interact with various biological molecules, potentially influencing their function .
Biochemical Pathways
Sodium 4-chlorobenzoate may be involved in the degradation pathway of chloroaromatic compounds. One study mentions the role of 4-chlorobenzoate:CoA ligase in the dissimilation of 4-chlorobenzoate . This enzyme, dependent on Mg2±ATP and coenzyme A, produces 4-chlorobenzoyl CoA and AMP
Result of Action
A study on a copper complex of 4-chlorobenzoate with isonicotinamide showed anticarcinogenic effects on certain cell lines
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Sodium 4-chlorobenzoate. For instance, a study on the biodegradation of 4-chlorobenzoic acid found that factors such as pH, temperature, 4-CBA concentration, and inoculation percentage were crucial for optimal biodegradation .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Sodium p-chlorobenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme Pseudomonas aeruginosa, which utilizes this compound as a growth substrate. This interaction leads to the degradation of this compound through the formation of 4-chlorocatechol, which is further metabolized by the ortho-cleavage pathway . The nature of these interactions involves the binding of this compound to the active site of the enzyme, facilitating its breakdown and subsequent metabolic processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In hepatocytes, this compound has been shown to prevent the inhibition of glucose synthesis when incubated with other compounds such as p-octylbenzoic acid and valproic acid . This indicates that this compound can modulate metabolic pathways and enhance cellular functions, potentially reversing the accumulation of toxic levels of certain metabolites.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes, such as those in Pseudomonas aeruginosa, leading to the degradation of the compound through the ortho-cleavage pathway . This binding interaction facilitates the breakdown of this compound into 4-chlorocatechol, which is further metabolized. Additionally, this compound can inhibit the formation of toxic CoA esters, thereby preventing damage to cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are crucial factors in its long-term effects on cellular function. Studies have shown that this compound can be metabolized by bacterial strains over time, leading to the formation of intermediate compounds such as 4-chlorocatechol . These temporal changes highlight the importance of monitoring the stability and degradation of this compound in experimental settings to understand its long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to prevent the inhibition of glucose synthesis in hepatocytes . At higher doses, it may exhibit toxic or adverse effects. It is essential to determine the threshold effects and safe dosage levels of this compound in animal models to avoid potential toxicity and ensure its beneficial effects on cellular functions.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as those in Pseudomonas aeruginosa, leading to its degradation through the ortho-cleavage pathway . This metabolic process involves the conversion of this compound into 4-chlorocatechol, which is further metabolized. Additionally, this compound can prevent the formation of toxic CoA esters, thereby modulating metabolic flux and metabolite levels .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Sodium p-chlorobenzoate can be achieved through the reaction of p-chlorobenzoic acid with sodium hydroxide.", "Starting Materials": [ "p-chlorobenzoic acid", "sodium hydroxide", "water" ], "Reaction": [ "Dissolve p-chlorobenzoic acid in water to form a solution.", "Add sodium hydroxide to the solution and stir until the acid is completely dissolved.", "Heat the solution to 80-90°C and maintain the temperature for 2-3 hours.", "Cool the solution to room temperature and filter the precipitated Sodium p-chlorobenzoate.", "Wash the precipitate with water and dry it in a desiccator." ] } | |
Número CAS |
3686-66-6 |
Fórmula molecular |
C7H5ClNaO2 |
Peso molecular |
179.55 g/mol |
Nombre IUPAC |
sodium;4-chlorobenzoate |
InChI |
InChI=1S/C7H5ClO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10); |
Clave InChI |
GGGZYRIOKCGMOE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)[O-])Cl.[Na+] |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)Cl.[Na] |
Otros números CAS |
3686-66-6 |
Pictogramas |
Irritant |
Números CAS relacionados |
74-11-3 (Parent) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Sodium p-Chlorobenzoate influence the properties of solutions containing cationic surfactants like cetyl trimethyl ammonium bromide (CTAB)?
A: Research indicates that this compound significantly impacts the behavior of CTAB solutions. [, ] Specifically, it's been observed to alter the viscosity, potentially due to interactions between the negatively charged benzoate group and the positively charged head group of CTAB, leading to the formation of thread-like aggregates. [] These structural changes can further influence the adsorption of CTAB onto various surfaces like alumina and affect the sedimentation volume of particles like titanium dioxide in these solutions. [] Additionally, studies utilizing light scattering and flow birefringence suggest that this compound, at specific molar ratios with CTAB, promotes the formation of larger micellar structures in solution. []
Q2: Can this compound be used as a reference compound in studies investigating the degradation of pollutants?
A: Yes, this compound has been successfully employed as a reference compound in advanced oxidation processes, specifically in studies evaluating the degradation of pollutants like 1,3,6-naphthalenetrisulfonic acid using ozone. [] Its known reaction rate constant with hydroxyl radicals (kOH = 3.7 × 109 M−1 s−1) makes it suitable for competitive kinetics studies to determine the degradation rate constants of target pollutants. []
Q3: Are there any studies exploring the coordination chemistry of this compound with transition metals?
A: Yes, research shows that the 4-chlorobenzoate anion (derived from Sodium 4-chlorobenzoate) can act as a ligand in coordination complexes with transition metals like Zinc (Zn). [] In a study exploring the structural diversity of Zinc(II) coordination polymers, Sodium 4-chlorobenzoate, in conjunction with 1,2-di(pyridin-4-yl)ethane, resulted in the formation of a chain-like coordination polymer structure characterized by single-crystal X-ray diffraction. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


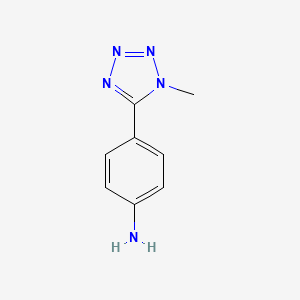
![2-[5-Methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B1358410.png)

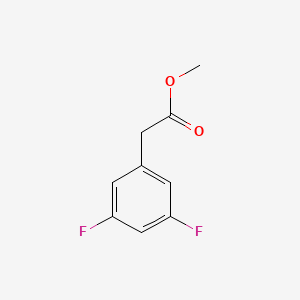
![4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1358420.png)
![{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol](/img/structure/B1358422.png)
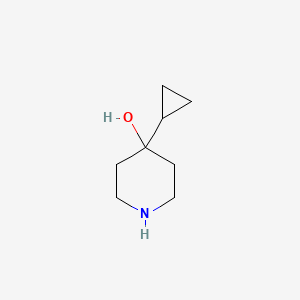

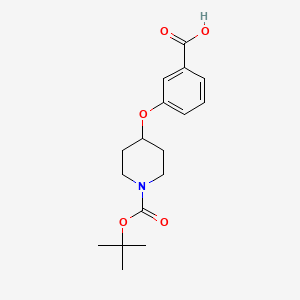
![tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B1358428.png)
![4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine](/img/structure/B1358432.png)
![6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1358433.png)
